molecular formula C8H7N3O2 B2966593 Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 53902-64-0

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2966593
CAS No.: 53902-64-0
M. Wt: 177.163
InChI Key: WYJOSLTYQGWJBW-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2. It is a member of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, making it a versatile scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with diethyl oxalate under basic conditions to form the pyrazolo[1,5-a]pyrazine core . Another approach involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed carbonylation method is particularly favored due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazolo[1,5-a]pyrazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJOSLTYQGWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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